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Compound of Interest

tert-Butyl (2-aminoethyl)
Compound Name:
(ethyl)carbamate

Cat. No.: B131643

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectral data for tert-butyl
(2-aminoethyl)(ethyl)carbamate, a compound of interest in synthetic organic chemistry and
drug discovery. Due to the absence of publicly available experimental spectra for this specific
molecule, this document presents a comprehensive, predicted spectroscopic profile based on
the analysis of close structural analogs and established principles of nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS). This guide includes tabulated
spectral data, detailed experimental protocols for obtaining such data, and a workflow diagram
for spectroscopic analysis, serving as a valuable resource for researchers in the field.

Predicted Spectral Data

The following tables summarize the predicted spectral data for tert-butyl (2-aminoethyl)
(ethyl)carbamate. These predictions are derived from the known spectral data of the close
structural analog, tert-butyl (2-aminoethyl)carbamate, and typical values for the functional
groups present in the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Integration Assignment

(ppm)

~5.0-5.5 brs 1H -NH-COO-

~3.2-3.3 t 2H -COO-NH-CHz2-

~2.7-2.8 t 2H -CH2-N(Et)-

~2.5-2.6 q 2H -N-CHz2-CHs

~1.45 s oH -C(CHs)3

~1.0-1.1 t 3H -CH2-CHs
Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (8) (ppm) Assighment

~156.0 C=0 (carbamate)
~79.0 -C(CH3)3
~50-52 -CH2-N(Et)-CHa-
~45-47 -N-CHz2-CHs
~40-42 -COO-NH-CH-2-
~28.5 -C(CHs)3
~14-15 -CH2-CHs
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data
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Wavenumber (cm~?)

Intensity

Assignment

N-H Stretch (Secondary

~3350 Medium, Sharp _

Amine/Carbamate)
2975-2850 Strong C-H Stretch (Aliphatic)
~1690 Strong C=0 Stretch (Carbamate)

) N-H Bend (Secondary

~1520 Medium )

Amine/Carbamate)
~1250, ~1170 Strong C-N Stretch, C-O Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z Predicted lon Notes

188 [M]*+ Molecular lon

132 [M - CaHs]* Loss of isobutylene

115 [M - C4HoO]* Loss of tert-butoxy radical
88 [CH2=N(Et)CH2CHzNHz]* Alpha-cleavage

73 [CaHoO]* tert-Butoxy cation

57 [CaHo]* tert-Butyl cation (prominent)

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented. Actual

instrument parameters may vary depending on the specific equipment and experimental

conditions.

NMR Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

e 'H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher
spectrometer. Typical parameters include a 90° pulse width, a spectral width of 12-16 ppm, a
relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The number of
scans can range from 8 to 64, depending on the sample concentration.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical
parameters include a 30° pulse width, a spectral width of 200-220 ppm, and a relaxation
delay of 2-5 seconds. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by mixing a small
amount of the sample with dry KBr powder and pressing it into a transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid
samples by placing a small amount directly on the ATR crystal.

» Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
Typically, 16 to 32 scans are co-added at a resolution of 4 cm~? over a range of 4000 to 400
cm~1, A background spectrum of the clean salt plates or ATR crystal should be recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method
such as direct infusion, or through a chromatographic system like Gas Chromatography (GC)
or Liquid Chromatography (LC).

« lonization: Utilize an appropriate ionization technique. Electron lonization (El) is common for
GC-MS and provides extensive fragmentation. Electrospray lonization (ESI) is typically used
for LC-MS and is a softer ionization technique that often preserves the molecular ion.

o Data Acquisition: Acquire the mass spectrum in the desired mass range. For high-resolution
mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to
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determine the accurate mass and elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
synthetic compound like tert-butyl (2-aminoethyl)(ethyl)carbamate.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
an organic compound.

 To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl (2-aminoethyl)
(ethyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131643#tert-butyl-2-aminoethyl-ethyl-carbamate-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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